molecular formula C20H16N2O7 B3972864 1-benzoylpropyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

1-benzoylpropyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Cat. No. B3972864
M. Wt: 396.3 g/mol
InChI Key: MSDHQHCRPNDGFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzoylpropyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate, also known as BNPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BNPA belongs to the family of isoindoline compounds, which have been studied extensively for their biological activities.

Mechanism of Action

The mechanism of action of 1-benzoylpropyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways involved in inflammation and cancer progression. It has also been shown to modulate the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of COX-2, a key enzyme involved in inflammation, and the induction of apoptosis, a process of programmed cell death. It has also been shown to inhibit the proliferation of cancer cells and the replication of viruses.

Advantages and Limitations for Lab Experiments

The advantages of using 1-benzoylpropyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate in lab experiments include its high yield synthesis method, its potential therapeutic applications, and its ability to modulate various biological processes. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 1-benzoylpropyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action. Additionally, the development of this compound derivatives may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound as a therapeutic agent.

Scientific Research Applications

1-benzoylpropyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been studied for its potential therapeutic applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit anti-inflammatory, anticancer, and antiviral activities.

properties

IUPAC Name

(1-oxo-1-phenylbutan-2-yl) 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O7/c1-2-15(18(24)12-7-4-3-5-8-12)29-16(23)11-21-19(25)13-9-6-10-14(22(27)28)17(13)20(21)26/h3-10,15H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDHQHCRPNDGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)OC(=O)CN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-benzoylpropyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
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1-benzoylpropyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
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1-benzoylpropyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
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1-benzoylpropyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
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1-benzoylpropyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Reactant of Route 6
1-benzoylpropyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

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